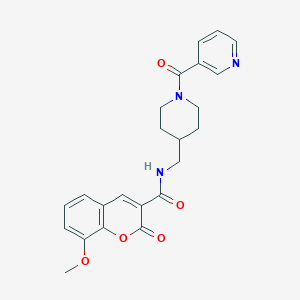

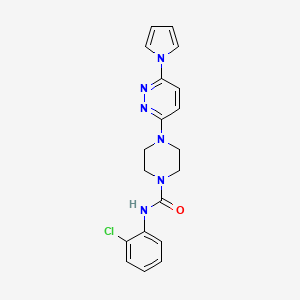

![molecular formula C10H9BrN2O2 B3238018 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester CAS No. 1397199-87-9](/img/structure/B3238018.png)

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

Overview

Description

“5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine derivatives, which exhibit a range of biological activities. For instance, it has been used to prepare imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, exploring their anti-inflammatory properties (E. Abignente et al., 1977). Similarly, its reactivity with hydrazine hydrate led to the formation of imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, subsequently treated with various aldehydes to investigate antimicrobial activities (G. Turan-Zitouni et al., 2001).

Antimicrobial and Antituberculosis Activities

Research has also focused on the antimicrobial and antituberculosis potential of derivatives synthesized from this compound. A study synthesized substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives, evaluating their antimycobacterial activity, with several compounds demonstrating moderate to good effectiveness against Mycobacterium tuberculosis (Bhagwat Jadhav et al., 2016).

Novel Synthesis Approaches

Innovative synthetic methodologies utilizing "5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester" have been explored to efficiently generate imidazo[1,2-a]pyridines and their derivatives. For example, a one-pot synthesis approach has been developed to introduce various substituents at key positions of imidazo[1,5-a]pyridines, demonstrating the compound's utility in facilitating streamlined synthetic routes (J. Crawforth, Melissa Paoletti, 2009).

Functionalized Heterocycles and Pharmacological Investigations

Further research has applied this compound in the synthesis of functionalized heterocycles, investigating their pharmacological activities. This includes the preparation of imidazo[1,2-b]pyridazine-2-carboxylic derivatives, assessing their anti-inflammatory, analgesic, and ulcerogenic activities, underscoring the compound's potential as a scaffold for developing new pharmacologically active agents (E. Luraschi et al., 1997).

Continuous Flow Synthesis and Medicinal Chemistry Applications

The versatility of "5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester" is further exemplified in its use in continuous flow synthesis for the production of imidazo[1,2-a]pyridine-2-carboxylic acids and carboxamides. This approach represents a significant advancement over traditional in-flask methods, demonstrating the compound's utility in streamlining the synthesis of potential medicinal chemistry candidates (A. Herath et al., 2010).

properties

IUPAC Name |

ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQOKQDBHWCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

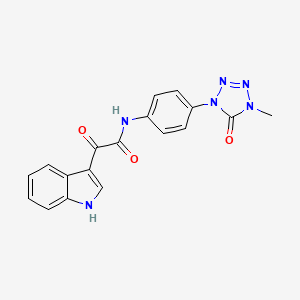

![N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3237975.png)

![1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B3237978.png)

![3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3237979.png)

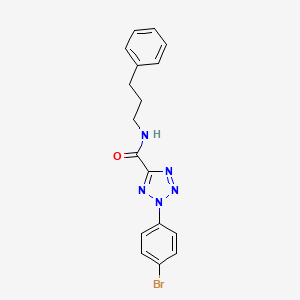

![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)

![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)

![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)

![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)

![2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B3238015.png)

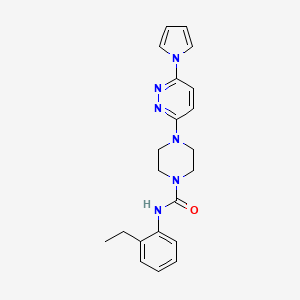

![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)